molecular formula C15H14O3 B6397406 4-(2,4-Dimethylphenyl)-3-hydroxybenzoic acid, 95% CAS No. 1261980-27-1

4-(2,4-Dimethylphenyl)-3-hydroxybenzoic acid, 95%

Cat. No. B6397406
CAS RN: 1261980-27-1
M. Wt: 242.27 g/mol
InChI Key: POPJMRNRNMBXHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4-Dimethylphenyl)-3-hydroxybenzoic acid, or 4-(2,4-DMPHB), is an organic compound belonging to the family of hydroxybenzoic acids. It is a white crystalline solid with a melting point of 107 °C, and has a molecular formula of C₁₁H₁₂O₃. 4-(2,4-DMPHB) is a versatile molecule that has a wide range of applications in scientific research, including as a synthetic intermediate, as a reagent, and as a biochemical tool. In

Scientific Research Applications

4-(2,4-DMPHB) is widely used in scientific research as a synthetic intermediate, as a reagent, and as a biochemical tool. It has been used in the synthesis of various compounds, including 2-methyl-4-(2,4-dimethylphenyl)-3-hydroxy-3-cyclohexene-1-one and 4-(2,4-dimethylphenyl)-3-hydroxy-2-methyl-2-butenoic acid. It has also been used as a reagent in the synthesis of 1-aryl-3,5-diphenylpyrazolines and as a biochemical tool in the synthesis of aminopyridazines.

Mechanism of Action

The mechanism of action of 4-(2,4-DMPHB) is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. It is also thought to act as an antioxidant, scavenging reactive oxygen species and thereby protecting cells from oxidative stress.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,4-DMPHB) have not been extensively studied. However, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. It has also been shown to act as an antioxidant, scavenging reactive oxygen species and thereby protecting cells from oxidative stress.

Advantages and Limitations for Lab Experiments

The use of 4-(2,4-DMPHB) in scientific research has several advantages. It is a readily available compound, and its synthesis is relatively simple. It is also a versatile molecule, with a wide range of applications in scientific research. However, there are some limitations associated with its use. It is a relatively unstable compound, and its shelf-life is limited. Additionally, its mechanism of action is not fully understood, and its biochemical and physiological effects have not been extensively studied.

Future Directions

Given its versatile range of applications in scientific research, there are several potential future directions for 4-(2,4-DMPHB). It could be used in the synthesis of more complex compounds, such as heterocycles and polymers. It could also be used to study its mechanism of action and biochemical and physiological effects in greater detail. Additionally, it could be used to develop new drugs and pharmaceuticals. Finally, it could be used to develop new methods for the synthesis of other compounds.

Synthesis Methods

The synthesis of 4-(2,4-DMPHB) is achieved through a two-step process. The first step involves the reaction of 2,4-dimethylphenol with benzoyl chloride in the presence of anhydrous aluminium chloride as a catalyst. This reaction produces 4-(2,4-dimethylphenyl)-benzoyl chloride, which is then hydrolyzed in the second step to yield 4-(2,4-DMPHB).

properties

IUPAC Name

4-(2,4-dimethylphenyl)-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-9-3-5-12(10(2)7-9)13-6-4-11(15(17)18)8-14(13)16/h3-8,16H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPJMRNRNMBXHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C=C(C=C2)C(=O)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90688997
Record name 2-Hydroxy-2',4'-dimethyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261980-27-1
Record name 2-Hydroxy-2',4'-dimethyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.